molecular formula C14H16N2O2S B15095679 1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine

1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine

Cat. No.: B15095679
M. Wt: 276.36 g/mol
InChI Key: LIZZJJAHNUGKEJ-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring and a pyridyl group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-pyridylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl compounds.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridyl group can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine is unique due to its specific combination of a sulfonyl group with a 4-methylphenyl ring and a pyridyl group. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-pyridin-3-ylethanamine

InChI

InChI=1S/C14H16N2O2S/c1-11-4-6-13(7-5-11)19(17,18)14(9-15)12-3-2-8-16-10-12/h2-8,10,14H,9,15H2,1H3

InChI Key

LIZZJJAHNUGKEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CN=CC=C2

Origin of Product

United States

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